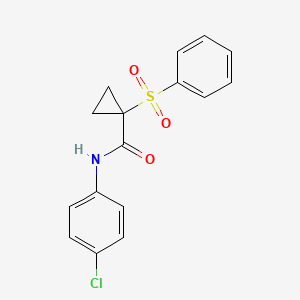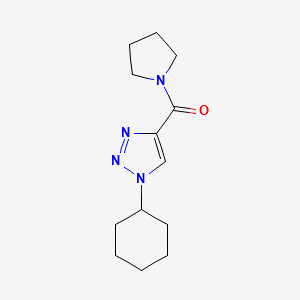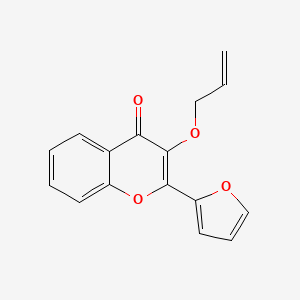![molecular formula C23H22Br2N2O2 B5210829 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5210829.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which may contribute to its anti-cancer properties. In addition, this compound has been shown to exhibit neuroprotective effects, which may be beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol in lab experiments is its specificity towards cancer cells, which may reduce the risk of side effects. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail, with the aim of identifying new targets for cancer therapy. Additionally, there is a need to develop more efficient methods for the synthesis of this compound, which may improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol has been achieved using different methods. One of the methods involves the reaction of 3,6-dibromo-9H-carbazole with 4-ethoxyaniline in the presence of a base, followed by the addition of 2-propanol. Another method involves the reaction of 3,6-dibromo-9H-carbazole with 4-ethoxyphenyl isocyanate, followed by the addition of 2-propanol.
Aplicaciones Científicas De Investigación
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-ethoxyphenyl)amino]-2-propanol has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties, with studies showing its effectiveness against various types of cancer cells, including breast, colon, and lung cancer cells. This compound has also been studied for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(4-ethoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N2O2/c1-2-29-19-7-5-17(6-8-19)26-13-18(28)14-27-22-9-3-15(24)11-20(22)21-12-16(25)4-10-23(21)27/h3-12,18,26,28H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHPWUTLBUVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210753.png)
![4-({4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl}methyl)-2-methoxy-6-nitrophenol](/img/structure/B5210764.png)

![N-[(butylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B5210773.png)


![2-amino-4-(3-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5210793.png)
![4-({[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5210796.png)
![3-(1,3-benzodioxol-5-yl)-5-[2-(1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5210804.png)
![3,3'-thiobis{1-[(4-ethoxyphenyl)amino]-2-propanol}](/img/structure/B5210812.png)

![6-amino-4-(3-chlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5210824.png)
![5-{[5-(3,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210830.png)
![2-amino-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5210843.png)